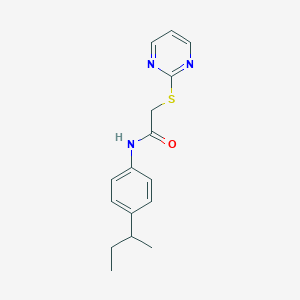
3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (hereafter referred to as “the compound”) is a synthetic compound with potential applications in scientific research. It is a derivative of pyrazole, a five-membered ring heterocyclic compound with a nitrogen atom at its center. Pyrazole derivatives are known to be versatile molecules, with a wide range of biological activities such as antimicrobial, anti-inflammatory, and antifungal properties. The compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
The compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been shown to have potential antimicrobial, anti-inflammatory, and antifungal properties. In addition, the compound has been studied for its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential uses in the treatment of Alzheimer’s disease and other neurological disorders.
作用機序
The mechanism of action of the compound is not yet fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes involved in cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins. Additionally, the compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of the compound are still being studied. However, it has been shown to have a variety of effects on cells and tissues. For example, the compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory and antifungal properties. It has also been studied for its ability to inhibit the activity of certain enzymes involved in cellular processes, such as cyclooxygenase and acetylcholinesterase.
実験室実験の利点と制限
The compound has several advantages for use in lab experiments. First, it is relatively easy to synthesize and can be isolated and purified using column chromatography. Additionally, it has been shown to have a variety of effects on cells and tissues, making it a useful tool for studying biochemical and physiological processes. However, the compound also has some limitations. For example, its mechanism of action is not yet fully understood, and its effects on cells and tissues are still being studied.
将来の方向性
The compound has a variety of potential applications in scientific research. One possible future direction is to further investigate its mechanism of action and its effects on cells and tissues. Additionally, further research could be conducted to explore the compound’s potential applications in the treatment of diseases such as Alzheimer’s and other neurological disorders. Additionally, further research could be conducted to investigate the compound’s potential as an antimicrobial, anti-inflammatory, and antifungal agent. Finally, further research could be conducted to explore the compound’s potential applications in the field of drug development.
合成法
The compound can be synthesized via a simple two-step reaction. The first step involves the condensation of 4-bromobenzaldehyde and 4-isopropylbenzaldehyde to form the desired product. This reaction requires the use of a suitable base, such as pyridine, and a catalyst, such as a Lewis acid. The second step involves the addition of thiourea to the reaction mixture, followed by the addition of a reducing agent such as sodium borohydride. The reaction is then heated to complete the synthesis. The product can be isolated and purified by column chromatography.
特性
IUPAC Name |
5-(4-bromophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3S/c1-12(2)13-3-5-15(6-4-13)18-11-17(22-23(18)19(21)24)14-7-9-16(20)10-8-14/h3-10,12,18H,11H2,1-2H3,(H2,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMMVYNXENQRBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B371359.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B371360.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371361.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)
![2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate](/img/structure/B371373.png)
![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)


![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B371379.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B371381.png)